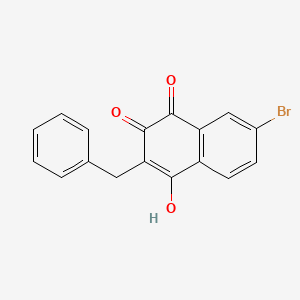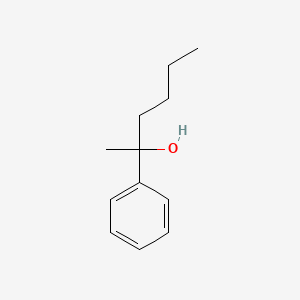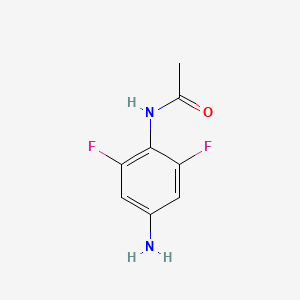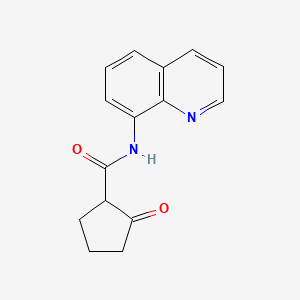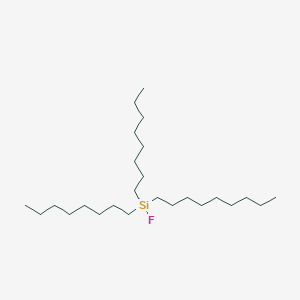
Fluoro(nonyl)dioctylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fluoro(nonyl)dioctylsilane is a fluorinated organosilane compound known for its unique properties and applications. This compound is characterized by the presence of fluorine atoms, which impart distinct chemical and physical properties. This compound is used in various fields, including materials science, surface coatings, and chemical synthesis, due to its ability to modify surface properties and enhance chemical stability.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of fluoro(nonyl)dioctylsilane typically involves the reaction of nonyl and dioctyl groups with a fluorinated silane precursor. One common method is the hydrosilylation reaction, where a fluorinated alkene reacts with a silane compound in the presence of a catalyst, such as platinum or rhodium complexes. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound involves large-scale hydrosilylation processes using specialized reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. Post-reaction purification steps, including distillation and chromatography, are employed to isolate the desired product .
化学反应分析
Types of Reactions: Fluoro(nonyl)dioctylsilane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrosilylation: This reaction involves the addition of silicon-hydrogen bonds to unsaturated carbon-carbon bonds, forming new silicon-carbon bonds
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or alcohols, often under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products: The major products formed from these reactions include various fluorinated silane derivatives, which can be further functionalized for specific applications .
科学研究应用
Fluoro(nonyl)dioctylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds and surface-modified materials.
Biology: The compound is employed in the development of bioactive molecules and drug delivery systems due to its ability to enhance the stability and bioavailability of pharmaceuticals.
Medicine: this compound is investigated for its potential in medical imaging and diagnostic applications, leveraging its unique chemical properties.
Industry: It is used in the production of advanced materials, such as coatings and adhesives, that require high chemical resistance and durability .
作用机制
The mechanism of action of fluoro(nonyl)dioctylsilane involves its interaction with molecular targets through its fluorinated and silane groups. The fluorine atoms enhance the compound’s lipophilicity and stability, allowing it to interact with hydrophobic regions of biological membranes or materials. The silane group facilitates bonding with various substrates, making it useful in surface modification and material science .
相似化合物的比较
Fluoro(nonyl)dioctylsilane can be compared with other fluorinated silanes, such as:
Fluorooctyltrimethoxysilane: Known for its use in hydrophobic coatings.
Fluorodecyltriethoxysilane: Used in the production of low-surface-energy materials.
Fluoropropyltrimethoxysilane: Employed in the synthesis of fluorinated polymers.
Uniqueness: this compound stands out due to its specific combination of nonyl and dioctyl groups, which provide unique steric and electronic properties. This makes it particularly effective in applications requiring high chemical resistance and surface modification capabilities .
属性
CAS 编号 |
6304-51-4 |
|---|---|
分子式 |
C25H53FSi |
分子量 |
400.8 g/mol |
IUPAC 名称 |
fluoro-nonyl-dioctylsilane |
InChI |
InChI=1S/C25H53FSi/c1-4-7-10-13-16-19-22-25-27(26,23-20-17-14-11-8-5-2)24-21-18-15-12-9-6-3/h4-25H2,1-3H3 |
InChI 键 |
SKCCSPUTELIRFK-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC[Si](CCCCCCCC)(CCCCCCCC)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(6-Methoxynaphthalen-2-yl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B14004202.png)
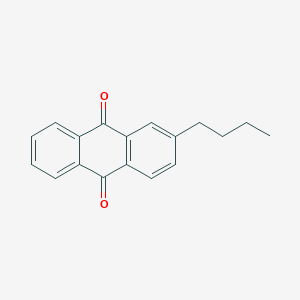
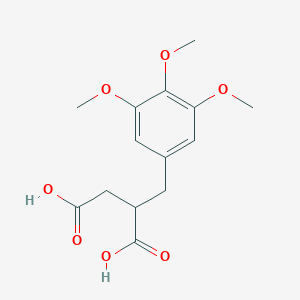
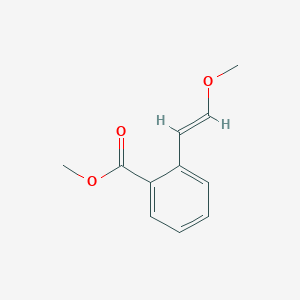
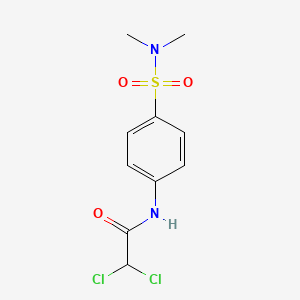
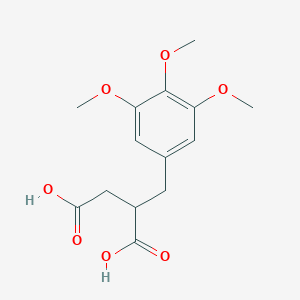
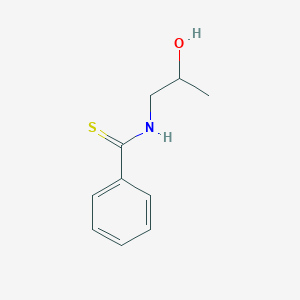
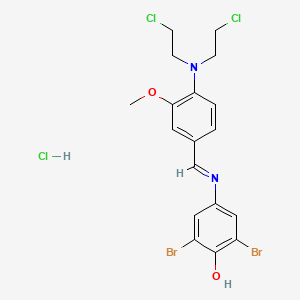
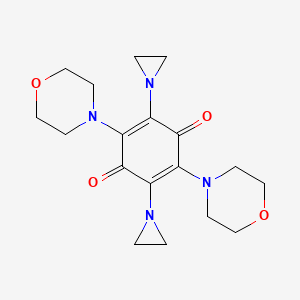
![3-(2-Bromo-5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)piperidine-2,6-dione](/img/structure/B14004260.png)
